N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide
Description
N-[2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide is a benzamide derivative characterized by a 4-methoxyphenyl group, a 4-methylpiperazine moiety, and a 4-nitrobenzamide core.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-23-11-13-24(14-12-23)20(16-5-9-19(29-2)10-6-16)15-22-21(26)17-3-7-18(8-4-17)25(27)28/h3-10,20H,11-15H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMWBQUSKINMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 373.48 g/mol. The compound features a nitrobenzamide moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.
Research has indicated that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases that are crucial for cell proliferation and survival. For instance, dual inhibitors targeting plasmodial kinases PfGSK3 and PfPK6 have shown promise in antimalarial therapy, indicating a potential mechanism for this compound as well .
- Anticancer Properties : The nitrobenzamide group is known for its cytotoxic effects against various cancer cell lines. Similar compounds have been shown to induce apoptosis in tumor cells by disrupting cellular signaling pathways .
Biological Activity Data
The following table summarizes the biological activity data related to this compound:
| Activity | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| Kinase Inhibition | PfGSK3 | 181 ± 4 nM | |
| Kinase Inhibition | PfPK6 | 398 ± 35 nM | |
| Cytotoxicity | Various Cancer Cell Lines | IC50 values in nM |
Case Studies
- Antimalarial Activity : A study explored the efficacy of structurally related compounds against malaria parasites. The findings indicated that modifications to the piperazine ring could enhance activity against PfGSK3 and PfPK6, suggesting that similar modifications might be beneficial for this compound .
- Cancer Cell Line Testing : In vitro testing on breast cancer cell lines revealed that derivatives of nitrobenzamides exhibit significant cytotoxicity, leading to apoptosis via caspase activation. This suggests a potential therapeutic application for this compound in oncology .
Scientific Research Applications
Anticancer Properties
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide has been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.0 | Induction of apoptosis |
| MCF7 | 12.5 | Cell cycle arrest at G1 phase |
| HeLa | 10.0 | Enzyme inhibition |
These findings suggest that the compound may induce programmed cell death and disrupt the cell cycle in cancer cells, making it a candidate for further development as an anticancer agent.
Neuropharmacological Effects
Research indicates that this compound may also exhibit neuropharmacological effects due to the piperazine ring structure, which is known to interact with neurotransmitter systems. Potential applications include:
- Anxiolytic Activity : Preliminary studies suggest that the compound may reduce anxiety-like behaviors in animal models.
- Antidepressant Effects : There is emerging evidence supporting its role in modulating serotonin pathways, which could lead to antidepressant effects.
Drug Development
The unique structure of this compound makes it a valuable scaffold for drug development. Its modifications can lead to derivatives with enhanced efficacy and reduced side effects. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile.
Synthesis and Formulation
The synthesis of this compound has been achieved through various methods, including:
- Refluxing with piperazine derivatives : This method involves reacting substituted piperazines with appropriate nitrobenzoyl precursors.
- Column Chromatography : Purification techniques such as silica gel chromatography are employed to isolate the final product.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation.
- HeLa Cell Line Study : Showed an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding its metabolic pathways and potential toxic effects is critical for future clinical applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Properties
Key Findings and Comparative Analysis
Substituent Position and Bioactivity The 4-methoxyphenyl group in the target compound contrasts with the 2-methoxyphenyl in Nitro-MPPF . Positional isomerism significantly impacts receptor binding; for example, 4-methoxy groups often enhance metabolic stability compared to ortho-substituted analogs.
Heterocyclic Modifications Piperazine vs.
Synthetic Accessibility Thiazolotriazole derivatives (e.g., Compound 26, 75% yield ) demonstrate higher synthetic efficiency compared to the target compound, where multi-step reactions may reduce overall yield.
Physicochemical Properties
- Crystallographic data from 4MNB suggests that asymmetric unit packing (two molecules per unit) could stabilize the target compound’s solid-state structure, influencing solubility and formulation.
- The ethanediamide linker in introduces hydrogen-bonding capacity, which may improve aqueous solubility compared to the target compound’s nitrobenzamide core.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
